
4-Fluor-3-(Pyrrolidin-1-ylmethyl)phenylboronsäure
Übersicht
Beschreibung
4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid is a chemical compound with the molecular formula C11H15BFNO2 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid involves several steps. One of the methods used is the Suzuki coupling, which uses a microwave and a triton B catalyst . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid is represented by the InChI code: 1S/C11H15BFNO2/c13-11-7-10 (12 (15)16)4-3-9 (11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 2 oxygen atoms, and 1 fluorine atom .Chemical Reactions Analysis
4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons .Physical And Chemical Properties Analysis
The molecular weight of 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid is 223.05 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 223.1179870 g/mol . The topological polar surface area is 43.7 Ų . The compound has a heavy atom count of 16 .Wissenschaftliche Forschungsanwendungen
Suzuki-Kupplungsreaktionen
„4-Fluor-3-(Pyrrolidin-1-ylmethyl)phenylboronsäure“ kann in Suzuki-Kupplungsreaktionen verwendet werden, bei denen es sich um eine Art Kreuzkupplungsreaktion zwischen einer Organoborverbindung und einem Halogenid handelt, die durch einen Palladium(0)-Komplex katalysiert wird. Diese Anwendung ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien .
Synthese biologisch aktiver Verbindungen
Diese Verbindung kann zur Synthese neuartiger biologisch aktiver Terphenyle verwendet werden. Terphenyle sind eine Klasse aromatischer Verbindungen, die verschiedene biologische Aktivitäten aufweisen können und potenzielle Anwendungen in der Wirkstoffforschung haben .
Wirkstoffforschung Pyrrolidin-Gerüst
Der Pyrrolidinring, der in „this compound“ vorhanden ist, ist ein vielseitiges Gerüst in der Wirkstoffforschung. Es wird in der medizinischen Chemie häufig verwendet, da es günstige Wechselwirkungen mit biologischen Zielstrukturen aufweist. Die Verbindung könnte an der Synthese neuer Medikamente mit antibakterieller Aktivität oder anderen therapeutischen Eigenschaften beteiligt sein .
Sensoranwendungen
Boronsäuren, einschließlich möglicherweise „this compound“, sind bekannt für ihre Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen zu interagieren. Diese Eigenschaft macht sie in verschiedenen Sensoranwendungen nützlich, beispielsweise zur Detektion von Zuckern oder anderen biologischen Molekülen .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets via the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the activity of the target, potentially influencing various biological processes.
Eigenschaften
IUPAC Name |
[4-fluoro-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-11-4-3-10(12(15)16)7-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZIRXVQTSPFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



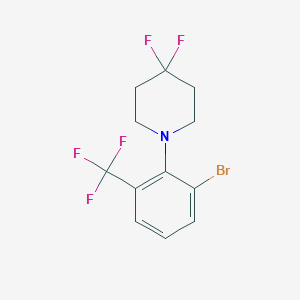

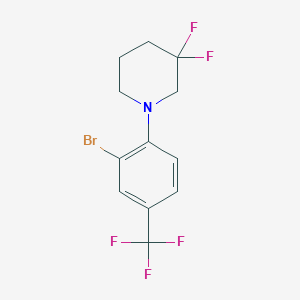
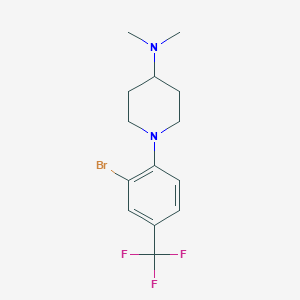
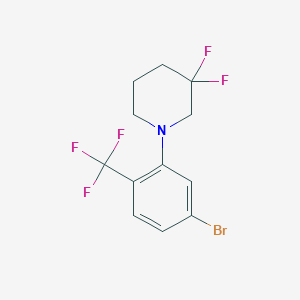
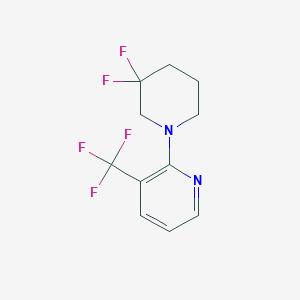
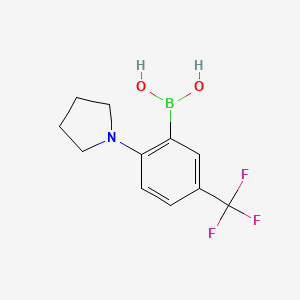
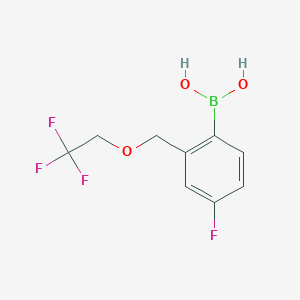
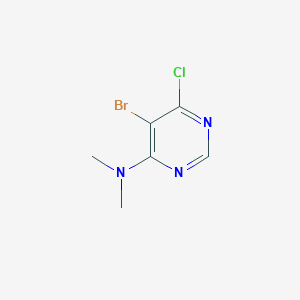
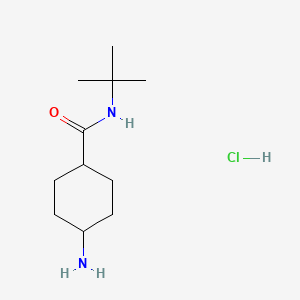
![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)


